molecular formula C21H17NO4 B6524840 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 929490-29-9

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Cat. No. B6524840
CAS RN: 929490-29-9
M. Wt: 347.4 g/mol
InChI Key: PXKDQKQNIGNUFB-UHFFFAOYSA-N
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Description

“N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide” is a compound that belongs to the class of coumarin derivatives . Coumarin and 7-hydroxy coumarins are significant as natural fragrances, having a characteristic odor like vanilla beans . The hydroxy position at 7 has importance in biosynthesis .


Synthesis Analysis

The synthesis of this compound involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This affords novel 8-substituted-7-hydroxy coumarin derivatives .


Molecular Structure Analysis

The 2H-chromene ring system of the compound is almost planar . The dihedral angle between the 2H-chromene system and the planar part of the pyrrolidine ring is 83.65° . A weak intra-molecular C-H⋯S hydrogen bond occurs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel reaction . The structures of the synthesized compounds were characterized by IR, 1H, 13C NMR, mass spectral, and elemental analysis data .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral properties. For instance:

Anticancer Potential

The indole scaffold has been widely explored for its anticancer properties. Specifically, 7-hydroxycoumarin derivatives , which share structural similarities with our compound, serve as valuable building blocks for novel coumarin-based anticancer agents .

Antioxidant Activity

Coumarin derivatives, including those containing the indole nucleus, exhibit antioxidant effects. These compounds play a crucial role in combating oxidative stress, which is relevant for various disease conditions .

Anti-HIV Activity

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: were synthesized and screened for anti-HIV activity. They showed promise against both HIV-1 and HIV-2 strains .

Antidiabetic and Antitubercular Activities

Indole-based compounds have also been studied for their potential in managing diabetes and tuberculosis. Although direct evidence for our compound is scarce, it’s an avenue worth exploring.

properties

IUPAC Name

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-11-8-12(2)19-15(10-18(24)25-17(19)9-11)21-20(22-13(3)23)14-6-4-5-7-16(14)26-21/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDQKQNIGNUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

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